1-(4-Bromo-2-fluorophenyl)propan-2-one
Overview
Description
1-(4-Bromo-2-fluorophenyl)propan-2-one is a chemical compound with the CAS Number: 1248278-82-1. Its molecular weight is 231.06 . It is also known by its IUPAC name, 1-(4-bromo-2-fluorophenyl)acetone . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2-fluorophenyl)propan-2-one is 1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
-
Chemical Synthesis
- Application : “1-(4-Bromo-2-fluorophenyl)propan-2-one” is an important intermediate for the synthesis of many biologically active compounds .
- Methods of Application : It was synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through five steps including nitration, chlorination, N-alkylation, reduction and condensation .
- Results or Outcomes : The synthesis of “1-(4-Bromo-2-fluorophenyl)propan-2-one” provides a pathway to create many biologically active compounds .
-
Analytical Chemistry
- Application : “1-(4-Bromo-2-fluorophenyl)propan-2-one” could be used as a standard in analytical chemistry due to its well-defined structure and properties .
- Methods of Application : It could be used in various analytical techniques such as chromatography or spectroscopy to calibrate instruments or validate methods .
- Results or Outcomes : The use of this compound as a standard could help to ensure the accuracy and reliability of analytical results .
-
Dye and Pigment Synthesis
- Application : “1-(4-Bromo-2-fluorophenyl)propan-2-one” could be used in the synthesis of dyes and pigments .
- Methods of Application : It could be used as a starting material or intermediate in the synthesis of various dyes and pigments .
- Results or Outcomes : The use of this compound in dye and pigment synthesis could lead to the development of new colors and shades .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGKKLBNVNYKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)propan-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.